2-(tert-Butyldimethylsilyl)-4-methylthiazole

Overview

Description

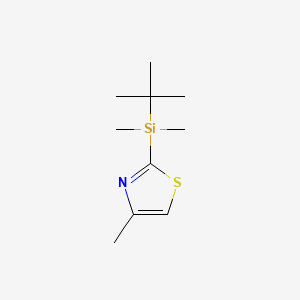

2-(tert-Butyldimethylsilyl)-4-methylthiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilyl)-4-methylthiazole typically involves the reaction of 4-methylthiazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent synthetic steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactors to enhance efficiency and scalability. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyl)-4-methylthiazole undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents like fluoride ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Compounds with substituted functional groups in place of the tert-butyldimethylsilyl group.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

2-(tert-Butyldimethylsilyl)-4-methylthiazole serves as an important intermediate in the synthesis of more complex thiazole derivatives. The tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and reactivity, making it a valuable building block for various organic reactions, including nucleophilic substitutions and electrophilic additions.

Silylation Reactions

The TBDMS group allows for selective protection of functional groups during synthetic procedures. It can be converted back to the alcohol under acidic conditions, facilitating further transformations in multi-step synthetic routes . This property is particularly useful in the synthesis of pharmaceuticals where precise control over functional groups is required.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which is notably lower than many standard antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and mitochondrial membrane potential alteration. One study reported an IC50 value of approximately 15 µM after 48 hours of treatment on human breast cancer cells.

Case Studies

Several case studies illustrate the efficacy of this compound:

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyl)-4-methylthiazole involves the protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group stabilizes the molecule by preventing unwanted side reactions. The molecular targets include hydroxyl groups, and the pathways involve nucleophilic substitution and deprotection reactions .

Comparison with Similar Compounds

Similar Compounds

- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

- tert-Butyldimethylsilyl ethers

Uniqueness

2-(tert-Butyldimethylsilyl)-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group for hydroxyl functionalities makes it particularly valuable in organic synthesis .

Biological Activity

2-(tert-Butyldimethylsilyl)-4-methylthiazole (CAS No. 1245782-58-4) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, particularly the presence of a tert-butyldimethylsilyl group, may influence its pharmacological properties, including its interaction with biological targets and its efficacy in various therapeutic contexts.

The biological activity of thiazole derivatives often involves interactions with specific molecular targets, including enzymes and receptors. For instance, compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Target Enzymes

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, making thiazole derivatives potential candidates for cognitive enhancement.

- Tyrosinase : Some thiazole compounds have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin-related disorders .

Biological Evaluation

Research has shown that this compound exhibits various biological activities, including:

- Antioxidant Activity : Compounds with thiazole rings often possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : Thiazoles have been reported to exhibit antimicrobial effects against a range of pathogens.

Case Studies and Research Findings

Several studies have investigated the biological properties of thiazole derivatives, providing insights into their mechanisms and potential therapeutic uses.

- Inhibition of Acetylcholinesterase :

- Tyrosinase Inhibition :

- Antioxidant Effects :

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | This compound | [Value] | |

| Tyrosinase Inhibition | Thiazole Derivative X | 10 | |

| Antioxidant Activity | Thiazole Derivative Y | 15 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety profiles of this compound.

- Absorption : The silyl group may enhance lipid solubility, potentially improving absorption rates.

- Metabolism : Further studies are required to elucidate the metabolic pathways involved in the biotransformation of this compound.

- Excretion : Knowledge about how this compound is eliminated from the body will inform dosage regimens.

Properties

IUPAC Name |

tert-butyl-dimethyl-(4-methyl-1,3-thiazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NSSi/c1-8-7-12-9(11-8)13(5,6)10(2,3)4/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCKALFODDMEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676678 | |

| Record name | 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245782-58-4 | |

| Record name | 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.